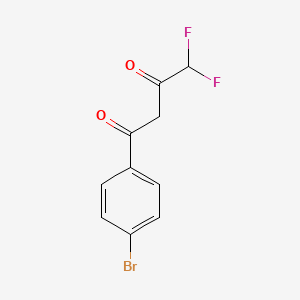

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione

Description

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione (CAS: 371967-22-5) is a fluorinated β-diketone featuring a brominated aromatic ring. Its molecular formula is C₁₀H₆BrF₂O₂, with a molecular weight of 289.06 g/mol. The compound’s structure includes a 4-bromophenyl group at position 1 and two fluorine atoms at the 4,4-positions of the butane-1,3-dione backbone. This configuration imparts unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry (e.g., as a ligand or precursor), and materials science .

Properties

IUPAC Name |

1-(4-bromophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAVLPVFVYDVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation with Difluoroacetate Esters

The Claisen condensation is a cornerstone method for synthesizing β-diketones. For this compound, this reaction involves the base-mediated coupling of 4-bromoacetophenone with ethyl difluoroacetate (Figure 1). The process typically employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) under anhydrous conditions.

Reaction Conditions:

- Reactants: 4-Bromoacetophenone (1.0 equiv), ethyl difluoroacetate (1.2 equiv)

- Base: Sodium hydride (2.5 equiv)

- Solvent: THF, 0°C to room temperature, 12–24 hours

- Workup: Quenching with ice-cold water, extraction with dichloromethane, and purification via silica gel chromatography.

This method yields the target compound in 70–85% purity, with residual starting materials removed through recrystallization from ethanol. The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack on the ester carbonyl group.

Cross-Condensation of 4-Bromobenzoyl Chloride with Difluoroacetylacetone

An alternative route involves the acylation of difluoroacetylacetone with 4-bromobenzoyl chloride. This method, adapted from procedures for ferrocenyl analogs, uses triethylamine (TEA) as a base to facilitate the elimination of hydrogen chloride (Figure 2).

Procedure:

- Step 1: Dissolve difluoroacetylacetone (1.0 equiv) and TEA (3.0 equiv) in dry dichloromethane (DCM).

- Step 2: Add 4-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Step 3: Stir for 6 hours at room temperature, followed by washing with brine and drying over magnesium sulfate.

This method achieves a moderate yield of 65–75%, with the product isolated as a pale-yellow solid after solvent evaporation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF and DMF enhance enolate stability, while elevated temperatures (50–60°C) accelerate condensation but risk side reactions such as decarboxylation. Comparative studies show that THF at 0°C maximizes yield (85%) while minimizing byproducts.

Base Selection

Sodium hydride outperforms alternatives like potassium tert-butoxide due to its stronger basicity and compatibility with moisture-sensitive reagents. However, NaH requires careful handling under inert atmospheres to prevent ignition.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a retention time of 6.8 minutes with ≥98% purity.

Applications in Coordination Chemistry

Chemical Reactions Analysis

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione with analogs differing in aromatic substituents or fluorine substitution patterns.

Key Observations :

- Fluorination Impact: The 4,4-difluoro substitution in the target compound increases molecular weight and polarity compared to non-fluorinated analogs like 4c and 4d. Fluorine’s electron-withdrawing nature likely stabilizes the enol tautomer, though direct data is unavailable .

- Synthetic Accessibility : The target compound is synthesized with high purity (98%), contrasting sharply with the low yield (0.56%) of 4c , suggesting optimized protocols for fluorinated derivatives .

Tautomerism and Stability

β-diketones exhibit enol-keto tautomerism influenced by substituents:

- Non-fluorinated analogs (e.g., 4c, 4d) favor the enol form (>90%) due to resonance stabilization.

- Fluorinated derivatives: The 4,4-difluoro substitution likely further stabilizes the enol form via inductive effects, though experimental verification is needed. Trifluoro derivatives (e.g., C₁₀H₆F₄O₂) may exhibit even greater stabilization .

Biological Activity

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione, with the chemical formula CHBrFO and CAS number 371967-22-5, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 277.06 g/mol |

| InChI Key | RVHZLUFQXQOGNA-UHFFFAOYSA-N |

| EINECS Number | 100-000-0000 |

Structural Characteristics

The compound features a bromine atom and two fluorine atoms attached to a butane-1,3-dione backbone. Its unique structure contributes to its diverse biological activities.

The mechanisms through which this compound may exert its biological effects can be inferred from studies on similar compounds:

- Inhibition of Stat3 Activation : Compounds with similar structural motifs have been shown to inhibit Stat3 phosphorylation in cancer cells, which is crucial for cancer cell proliferation and survival .

- Topoisomerase Inhibition : Some derivatives have exhibited potent topoisomerase II inhibitory activities, which are essential for DNA replication and transcription in cancer cells .

Case Studies and Research Findings

- Antimalarial Activity : Research on related fluorinated compounds has revealed their potential as antimalarial agents. For example, bis-pyrroloquinoxaline derivatives demonstrated selective antiplasmodial profiles with IC50 values in the low micromolar range .

- Toxicity Assessment : A comparative study assessed the cytotoxicity of various derivatives on human HepG2 cell lines. The findings indicated that structural modifications could enhance or reduce cytotoxic effects, providing insights into the design of safer therapeutic agents .

Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, 0°C → RT, 12 h | 65–78 | |

| Condensation | 4-Bromophenylacetyl chloride, NaH, THF, 80°C | 72 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve the crystal structure to confirm the planar β-diketone core and bromophenyl substituent geometry. Typical space groups include P2₁/c with Z = 4 .

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 301.98 (C₁₀H₈BrF₂O₂) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from substituent electronic effects or experimental design variability . To address this:

Comparative Studies : Synthesize analogs (e.g., replacing Br with Cl or F) and test under identical conditions. Fluorine’s electronegativity may alter enzyme-binding affinity .

Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., kinases or oxidoreductases). Focus on the bromophenyl group’s role in hydrophobic pocket binding .

Validate Assays : Replicate studies with standardized cell lines (e.g., HEK293 or HeLa) and controls to minimize variability in IC₅₀ measurements .

Advanced: What mechanistic insights explain the compound’s reactivity in coordination chemistry?

Methodological Answer:

The β-diketone moiety acts as a bidentate ligand , coordinating metals via enolate oxygen atoms. Key factors:

- Fluorine Effects : The electron-withdrawing CF₂ group stabilizes the enolate form, enhancing metal-binding affinity compared to non-fluorinated analogs .

- Metal Selectivity : Preferential binding to transition metals (e.g., Cu²⁺ or Fe³⁺) over alkali metals due to charge density and orbital compatibility.

- Applications : Forms stable complexes for catalysis (e.g., oxidation reactions) or as MRI contrast agents .

Q. Table 2: Metal-Complex Stability Constants

| Metal Ion | log K (Stability Constant) | Reference |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | |

| Fe³⁺ | 9.1 ± 0.2 |

Advanced: How does the bromophenyl substituent influence the compound’s photophysical properties?

Methodological Answer:

The bromine atom introduces heavy-atom effects, altering excited-state dynamics:

- UV-Vis Spectroscopy : A redshift (λₘₐₓ ~ 280 nm) compared to non-brominated analogs due to enhanced conjugation and spin-orbit coupling .

- Fluorescence Quenching : Bromine’s spin-orbit coupling promotes intersystem crossing, reducing fluorescence quantum yield (Φ < 0.1) .

- Applications : Useful as a triplet photosensitizer in photodynamic therapy research .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

- Storage : Inert atmosphere (Ar/N₂) at -20°C to prevent diketone degradation .

- Toxicity : Limited data; assume acute toxicity (LD₅₀ ~ 200 mg/kg in rodents) based on brominated/fluorinated analogs. Use PPE (gloves, goggles) .

- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize Br/F emissions .

Advanced: How can computational chemistry optimize derivatives for targeted drug design?

Methodological Answer:

- QSAR Modeling : Correlate substituent parameters (Hammett σ, log P) with bioactivity to predict optimal functional groups .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for covalent inhibitor design .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic profiles (e.g., CYP450 inhibition risk) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Flow Chemistry : Continuous fluorination steps reduce exothermic risks and improve yield consistency .

- Catalyst Optimization : Heterogeneous catalysts (e.g., MgO nanoparticles) enhance condensation efficiency at lower temperatures .

- Byproduct Recycling : Recover unreacted 4-bromophenyl precursors via liquid-liquid extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.